alpha-Terpinene

Catalog No.
S586681
CAS No.
99-86-5
M.F
C10H16
M. Wt
136.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Terpinene

CAS Number

99-86-5

Product Name

alpha-Terpinene

IUPAC Name

1-methyl-4-propan-2-ylcyclohexa-1,3-diene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8H,5,7H2,1-3H3

InChI Key

YHQGMYUVUMAZJR-UHFFFAOYSA-N

SMILES

CC1=CC=C(CC1)C(C)C

Solubility

Insoluble in water; soluble in most fixed oils
Soluble (in ethanol)

Synonyms

1,4-p-menthadiene, alpha-terpinene, beta-terpinene, gamma-terpinene

Canonical SMILES

CC1=CC=C(CC1)C(C)C
  • Origin: Alpha-terpinene is found in various plants, including cardamom, marjoram, tea tree (Camellia sinensis), and mugwort (Artemisia thuscula) [, ].
  • Significance: Research interest in alpha-terpinene stems from its potential biological activities. Studies suggest it may possess antimicrobial properties against some human pathogens [].

Molecular Structure Analysis

Alpha-terpinene has the chemical formula C₁₀H₁₆. Its structure is characterized by a p-menthane skeleton with two double bonds, one at the 1st and the other at the 3rd carbon position []. This arrangement differentiates it from other terpene isomers like beta-terpinene and gamma-terpinene, where the double bond positions vary.


Chemical Reactions Analysis

Synthesis

The natural biosynthesis of alpha-terpinene and other terpenoids starts with geranyl pyrophosphate (GPP) as a precursor. A series of enzymatic reactions involving isomerization, cyclization, and rearrangements convert GPP to alpha-terpinene.

Other Reactions

Information on specific reactions involving alpha-terpinene is limited. However, as a monoterpene, it is likely to undergo typical reactions for this class of compounds, including oxidation, cycloaddition, and polymerization, under specific conditions [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₀H₁₆ []
  • CAS Number: 99-86-5 []
  • Physical State: Colorless liquid at room temperature []
  • Melting Point: No data available
  • Boiling Point: 168 °C (334 °F) []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and oils []

The mechanism of action for alpha-terpinene's potential antimicrobial properties is not fully understood. However, some studies suggest it might disrupt bacterial cell membranes, leading to cell death []. More research is needed to elucidate its specific mechanisms.

Potential Anticancer Properties:

  • Some studies have investigated alpha-terpinene's potential to slow or inhibit the growth of cancer cells. For instance, a 2011 study published in Nutrition and Cancer found that alpha-terpinene inhibited the growth of human breast cancer cells. Pubmed
  • It is important to note that these studies were conducted in cell lines, and further research is needed to determine whether alpha-terpinene has any effect on cancer in humans.

Potential Anti-inflammatory Properties:

  • Alpha-terpinene has also been studied for its potential anti-inflammatory properties. A 2013 study published in Inflammation Research found that alpha-terpinene reduced inflammation in mice. Pubmed:
  • More research is needed to confirm these findings and to determine whether alpha-terpinene has any anti-inflammatory effects in humans.

Other Areas of Research:

  • Alpha-terpinene is also being investigated for its potential effects on other conditions, such as anxiety, pain, and allergies. However, more research is needed in these areas to determine its effectiveness.

Physical Description

Liquid
Solid
Colourless oily liquid; refreshing, lemony-citrus aroma

XLogP3

2.8

Boiling Point

175.0 °C

Density

0.833-0.838

LogP

4.25 (LogP)
4.25

Melting Point

25 °C
<25°C

UNII

I24X278AP1

GHS Hazard Statements

Aggregated GHS information provided by 1853 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (99.95%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (96.01%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H411 (98.81%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

99-86-5

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

1,3-Cyclohexadiene, 1-methyl-4-(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15
Zhang et al. Terpene cyclization catalysed inside a self-assembled cavity. Nature Chemistry, doi: 10.1038/nchem.2181, published online 16 February 2015 http://www.nature.com/nchem

Explore Compound Types